molecular formula C23H44O8 B12519332 Bis[2-(2-butoxyethoxy)ethyl] heptanedioate CAS No. 686700-55-0

Bis[2-(2-butoxyethoxy)ethyl] heptanedioate

Cat. No.: B12519332
CAS No.: 686700-55-0
M. Wt: 448.6 g/mol
InChI Key: YNBUAQUAGYPYDK-UHFFFAOYSA-N
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Description

Bis[2-(2-butoxyethoxy)ethyl] heptanedioate, also known as heptanedioic acid bis[2-(2-butoxyethoxy)ethyl] ester, is a chemical compound with the molecular formula C22H42O8. It is an ester derived from heptanedioic acid and 2-(2-butoxyethoxy)ethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[2-(2-butoxyethoxy)ethyl] heptanedioate typically involves the esterification of heptanedioic acid with 2-(2-butoxyethoxy)ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and precise temperature control to ensure optimal yield and purity. The final product is then subjected to quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Bis[2-(2-butoxyethoxy)ethyl] heptanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis[2-(2-butoxyethoxy)ethyl] heptanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis[2-(2-butoxyethoxy)ethyl] heptanedioate primarily involves its interaction with molecular targets through ester bonds. In biological systems, esterases can hydrolyze the compound, releasing heptanedioic acid and 2-(2-butoxyethoxy)ethanol. These products can then participate in various metabolic pathways. The compound’s plasticizing effect in polymers is due to its ability to reduce intermolecular forces, increasing the flexibility of the material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[2-(2-butoxyethoxy)ethyl] heptanedioate is unique due to its specific ester linkage and the presence of heptanedioic acid, which imparts distinct chemical and physical properties. Its longer carbon chain compared to adipate esters provides enhanced flexibility and stability in various applications .

Properties

CAS No.

686700-55-0

Molecular Formula

C23H44O8

Molecular Weight

448.6 g/mol

IUPAC Name

bis[2-(2-butoxyethoxy)ethyl] heptanedioate

InChI

InChI=1S/C23H44O8/c1-3-5-12-26-14-16-28-18-20-30-22(24)10-8-7-9-11-23(25)31-21-19-29-17-15-27-13-6-4-2/h3-21H2,1-2H3

InChI Key

YNBUAQUAGYPYDK-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOC(=O)CCCCCC(=O)OCCOCCOCCCC

Origin of Product

United States

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